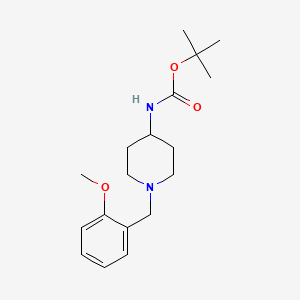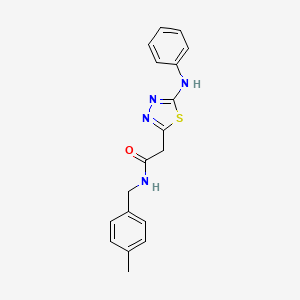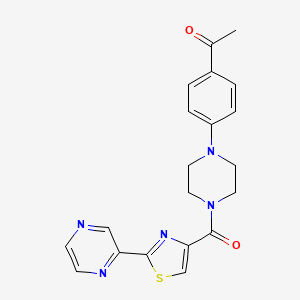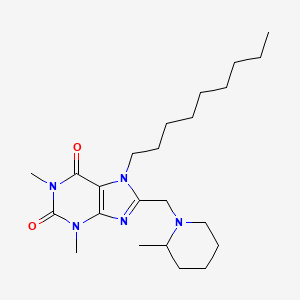
tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. It belongs to the class of piperidine derivatives and has shown promising results in various studies. The purpose of
Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthesis Approaches : The chemical compound tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is a key intermediate in various synthesis processes, reflecting its importance in chemical research. For instance, it has been synthesized through multiple steps, including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. This demonstrates the compound's role in the development of complex molecules, such as Vandetanib, highlighting its significance in medicinal chemistry research (Wang, Wang, Tang, & Xu, 2015).
Catalytic Applications : The compound has also been used in studies focusing on catalytic applications, showcasing its versatility in chemical transformations. For example, rhodium and gold complexes involving related chemical structures have been explored for their catalytic efficiency in various chemical reactions. These studies contribute to the broader understanding of catalytic processes, which are crucial for developing new synthetic methods and enhancing existing ones (Ray, Shaikh, & Ghosh, 2007).
Biological Applications
Biological Interactions : Research into the biological interactions and potential bioactivity of compounds structurally related to this compound is an active area. Studies on Schiff base compounds, for instance, have highlighted their interactions with DNA and enzymatic activities. These findings are pivotal for drug design and understanding how small molecules can modulate biological functions, potentially leading to the development of new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Metabolism Studies : Understanding the metabolism of related compounds provides insights into their pharmacokinetic properties and potential toxicity. For example, studies on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans offer valuable data on the biotransformation and excretion of tert-butylated compounds. Such research is crucial for assessing the safety and efficacy of chemical compounds, including pharmaceuticals and fragrances (Daniel, Gage, & Jones, 1968).
Propriétés
IUPAC Name |
tert-butyl N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-7-5-6-8-16(14)22-4/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVCJOKIGIRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)
![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)


![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)